1,2,4,5-Tetrazine, 3,6-dimethyl-
Overview
Description
1,2,4,5-Tetrazine, 3,6-dimethyl- is a chemical compound with the molecular formula C4H6N4. It’s also known by other names such as s-Tetrazine, 3,6-dimethyl-; Dimethyl-s-tetrazine . It’s a highly reactive heteroaromatic azadiene that reacts with nearly any dienophile or heterodienophile for various applications in cycloadditions and ring-system syntheses .
Synthesis Analysis
Several 3,6-disubstituted 1,2,4,5-tetrazines were synthesized by nucleophilic substitution using 3,6-bis- (3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine and 3,6-dichloro-1,2,4,5-tetrazine as electrophiles . All new compounds were characterized by 1 H NMR, 13 C NMR and vibrational spectroscopy, mass spectrometry and elemental analysis (C,H,N) .Molecular Structure Analysis
The molecular structure of 1,2,4,5-Tetrazine, 3,6-dimethyl- is available as a 2d Mol file . The IUPAC Standard InChIKey is DGLYTMLIGRQDPE-UHFFFAOYSA-N .Chemical Reactions Analysis
1,2,4,5-Tetrazine, 3,6-dimethyl- is a highly reactive heteroaromatic azadiene that reacts with nearly any dienophile or heterodienophile for various applications in cycloadditions and ring-system syntheses .Physical And Chemical Properties Analysis
The molecular weight of 1,2,4,5-Tetrazine, 3,6-dimethyl- is 110.1172 . It’s a highly reactive heteroaromatic azadiene .Scientific Research Applications
Electronic Devices
3,6-dimethyl-1,2,4,5-tetrazine derivatives have been extensively researched for their application in electronic devices . They are used in the design of functionalized tetrazines, which have shown promising results in the period from 2010 to 2020 .
Luminescent Elements
These derivatives are also used in luminescent elements . Their photoluminescence properties make them suitable for use in fluorogenic probes .
Photoelectric Conversion Elements
The compound has been used in photoelectric conversion elements . This application takes advantage of the photoactive properties of 3,6-dimethyl-1,2,4,5-tetrazine derivatives .
Image Sensors
The derivatives of this compound have been used in image sensors . Their unique properties make them suitable for capturing and processing images .
Synthesis of Other Compounds
3,6-dimethyl-1,2,4,5-tetrazine is used in the synthesis of other compounds . Its ability to participate as dienes in the inverse electron demand (ID) Diels–Alder cycloaddition reactions to afford multi-substituted pyridazines has been demonstrated .
Energetic Materials
3,6-dimethyl-1,2,4,5-tetrazine derivatives have been synthesized and characterized for their thermostability . Especially, the symmetrically bis-3,5-diamino-1,2,4-triazolyl-substituted derivative shows a very high thermal stability up to 370 °C .
Metal Complexes
In coordination chemistry, many 3,6-dimethyl-1,2,4,5-tetrazine derivatives have been reported as ligands for metal complexes .
Potential Antitumor Agents
New 3,6-disubstituted-1,2,4,5-tetrazine derivatives have been designed, synthesized, and analyzed for their cytotoxicity as potential antitumor agents .
Mechanism of Action
Target of Action
3,6-Dimethyl-1,2,4,5-tetrazine, also known as s-Tetrazine, 3,6-dimethyl- or 1,2,4,5-Tetrazine, 3,6-dimethyl-, is a chemical compound with the molecular formula C4H6N4 It has been noted that tetrazines can act as efficient bridging ligands towards silver (i) and copper (i) ions .
Mode of Action
The mode of action of 3,6-dimethyl-1,2,4,5-tetrazine involves its interaction with its targets. It acts as an electron-deficient diene in the inverse electron demand Diels Alder reaction . All four nitrogen atoms were functional as lone pair donors leading to an unprecedented μ4-coordination of the ligands .
Biochemical Pathways
It’s known that tetrazines can participate in nucleophilic substitution reactions .
Pharmacokinetics
Its physical and chemical properties such as density (116g/cm3), boiling point (2621ºC at 760mmHg), and molecular weight (11011700) can provide some insights into its potential bioavailability .
Result of Action
Its ability to act as an electron-deficient diene in the inverse electron demand diels alder reaction suggests that it may have significant reactivity and potential for forming complex structures .
Action Environment
The action, efficacy, and stability of 3,6-dimethyl-1,2,4,5-tetrazine can be influenced by various environmental factors. For instance, its storage conditions are recommended to be 0-10°C to avoid heating
properties
IUPAC Name |
3,6-dimethyl-1,2,4,5-tetrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c1-3-5-7-4(2)8-6-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLYTMLIGRQDPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165971 | |
Record name | 1,2,4,5-Tetrazine, 3,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetrazine, 3,6-dimethyl- | |
CAS RN |
1558-23-2 | |
Record name | Dimethyl-s-tetrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1558-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,5-Tetrazine, 3,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,5-Tetrazine, 3,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dimethyl-1,2,4,5-tetrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the unique structural characteristics of 3,6-dimethyl-1,2,4,5-tetrazine and how are they confirmed?
A1: 3,6-dimethyl-1,2,4,5-tetrazine exhibits a distinct boat conformation, with the amide-substituted nitrogen atoms deviating from the plane formed by the remaining four atoms of the tetrazine ring. This structural feature has been confirmed through single-crystal X-ray diffraction studies. [, ]
Q2: How does the structure of 3,6-dimethyl-1,2,4,5-tetrazine derivatives influence their antitumor activity?
A2: Research indicates that 3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide derivatives possess notable in vitro antitumor activity against various cancer cell lines, including SGC-7901, HO-8910, MCF-7, and A-549. Further investigations revealed promising in vivo activity against A-549 xenografts in mice models. []
Q3: How does 3,6-dimethyl-1,2,4,5-tetrazine behave in acidic and basic aqueous solutions?
A3: Both 3,6-dimethyl-1,2,4,5-tetrazine and its 1,4-dihydro derivative form stable radicals in aqueous solutions with varying pH levels. This radical formation has been studied using electron spin resonance (ESR) spectroscopy. []
Q4: How does 3,6-dimethyl-1,2,4,5-tetrazine contribute to the semiconducting properties of materials?
A4: When used as a bridging ligand in stacked transition metal macrocycles, 3,6-dimethyl-1,2,4,5-tetrazine enhances intrinsic conductivity. This effect is attributed to the compound's low oxidation potential and the low-lying LUMO (Lowest Unoccupied Molecular Orbital) in the resulting bridged systems. []
Q5: What is known about the photodissociation of 3,6-dimethyl-1,2,4,5-tetrazine?
A5: Studies reveal that 3,6-dimethyl-1,2,4,5-tetrazine undergoes unimolecular photodissociation in the gas phase through a vibrationally excited ground state. This process is faster than vibrational energy redistribution to substituents like methyl groups. []
Q6: Does 3,6-dimethyl-1,2,4,5-tetrazine form any interesting complexes?
A6: Yes, 3,6-dimethyl-1,2,4,5-tetrazine demonstrates a unique ability to coordinate with silver(I) ions, acting as a µ4-bridging ligand. This interaction leads to the formation of three-dimensional framework structures and enhances the electron-deficient tetrazine system's capacity for anion-π interactions. []
Q7: Is 3,6-dimethyl-1,2,4,5-tetrazine found naturally?
A7: Yes, 3,6-dimethyl-1,2,4,5-tetrazine has been identified in the root and litter extracts of Casuarina equisetifolia. []
Q8: Has the reactivity of 3,6-dimethyl-1,2,4,5-tetrazine been studied?
A8: Yes, research has explored the synthesis of various dihydro- and tetrahydro-derivatives of 3,6-dimethyl-1,2,4,5-tetrazine. The reaction pathways and relative stability of these derivatives have been investigated. []
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